molecular formula C12H23N3O B8108134 N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B8108134
M. Wt: 225.33 g/mol
InChI Key: DNMZRLMNXNXHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide is a chemical compound based on the pharmaceutically relevant 1,8-diazaspiro[4.5]decane scaffold, which is a privileged structure in medicinal chemistry for developing novel therapeutic agents. This core spirocyclic framework is recognized for its versatility and three-dimensionality, making it a key structural component in inhibitors for various biological targets. Researchers are actively investigating derivatives of this scaffold for their potential in treating inflammatory diseases, as similar 2,8-diazaspiro[4.5]decane derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors with demonstrated efficacy in preclinical models of inflammatory bowel disease (IBD) . Beyond immunology, the 1,8-diazaspiro[4.5]decane structure has also been extensively studied in neuroscience research. Historical structure-activity relationship (SAR) studies on analogous 1-oxa-8-azaspiro[4.5]decanes have shown them to function as M1 muscarinic agonists, indicating potential for research in cognitive disorders such as Alzheimer's disease . Furthermore, recent research into spirocyclic systems like 1-oxa-4,9-diazaspiro[5.5]undecane has revealed dual activity at the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), presenting a promising strategy for developing new analgesics with potentially improved safety profiles . This compound is offered as a chemical tool to support ongoing hit-to-lead optimization campaigns and the exploration of new chemical space in drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,8-diazaspiro[4.5]decan-8-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14(2)11(16)10-15-8-5-12(6-9-15)4-3-7-13-12/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMZRLMNXNXHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC2(CCCN2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common synthetic route includes the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization and acylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving kinase enzymes.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases by inhibiting receptor interaction protein kinase 1 (RIPK1).

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide prevents the activation of necroptosis, a form of programmed cell death associated with inflammation. This inhibition has shown therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Notable Functional Groups
This compound (Target Compound) C₁₃H₂₃N₃O ~261.35* 1,8-Diazaspiro[4.5]decane, dimethylacetamide N/A Amide, spirocyclic diamine
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f) C₁₈H₂₃N₃O₄ 345.39 1,4-Diazaspiro[5.5]undecane, dioxo, methoxyphenyl 94 3 × C=O, NH₂, aryl
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide C₁₁H₁₆ClN₃O₃ 273.71 1,3-Diazaspiro[4.5]decane, chloro, dioxo N/A Chloroacetamide, dioxo
Spiradoline (PF-04455242) C₂₃H₃₀Cl₂N₂O₃S 497.46 Oxaspiro[4.5]decane, pyrrolidinyl, dichlorophenyl N/A Kappa opioid receptor antagonist

*Estimated based on molecular formula.

Key Observations :

  • Spiro Ring Size : The target compound’s 1,8-diazaspiro[4.5]decane core differs from 1,4-diazaspiro[5.5]undecane in 7f , which may alter ring strain and hydrogen-bonding capacity.
  • Substituent Effects : The dimethylacetamide group in the target compound likely enhances lipophilicity compared to the chloro or dioxo substituents in analogs .
  • Pharmacological Relevance : Spiradoline shares a spiro architecture but incorporates an oxaspiro ring and pyrrolidinyl group, contributing to its kappa opioid receptor antagonism. The target compound’s diazaspiro core may favor interactions with distinct receptor subtypes.

Biological Activity

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1422134-33-5
  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol

Research indicates that compounds with a diazaspiro structure often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Similar compounds have shown promising anticonvulsant effects in animal models. For instance, derivatives of N-benzyl 2-acetamidoacetamides have been evaluated for their ability to protect against seizures induced by maximal electroshock (MES) in rodents, suggesting a potential pathway for the diazaspiro compound's activity in seizure prevention .
  • Anticancer Properties : Recent studies have highlighted the potential anticancer effects of spirocyclic compounds. For example, certain piperidine derivatives have demonstrated cytotoxicity and apoptosis induction in cancer cell lines, indicating that the structural features of diazaspiro compounds may enhance their interaction with biological targets associated with tumor growth .

Biological Activity Overview

The biological activity of this compound can be summarized based on available research:

Activity Type Description Reference
AnticonvulsantPotential to prevent seizures in animal models; related compounds show significant protective effects.
AnticancerInduces cytotoxicity and apoptosis in cancer cell lines; structure enhances binding interactions.
Cholinesterase InhibitionMay inhibit acetylcholinesterase and butyrylcholinesterase, impacting neurodegenerative diseases.

Case Studies

  • Anticonvulsant Activity Study : A study investigated the anticonvulsant properties of various derivatives similar to this compound. The results indicated that certain modifications to the acetamido group significantly enhanced protective effects against MES-induced seizures in mice .
  • Cancer Cell Line Evaluation : In another study focusing on spirocyclic compounds, the diazaspiro structure was linked to improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can lead to enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization to form the spirocyclic core (1,8-diazaspiro[4.5]decane) followed by functionalization with acetamide groups. Critical steps include:

  • Cyclization : Use of carbodiimide coupling agents or Mitsunobu conditions to form the spiro ring .

  • Acetamide introduction : Nucleophilic substitution or coupling reactions (e.g., EDC/HOBt) to attach the dimethylacetamide moiety .

  • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

    Table 1 : Representative Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Spirocyclic core formationDCC, DMAP, CH₂Cl₂, 25°C, 12h65–75
    Acetamide couplingEDC, HOBt, DMF, 40°C, 6h80–85

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm spirocyclic geometry and acetamide substitution. Key signals include:

  • Spiro NH protons : δ 5.8–6.2 ppm (broad, exchangeable) .
  • Dimethylacetamide : δ 2.9–3.1 ppm (N–CH₃) and δ 2.1 ppm (C=O–CH₃) .
    • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the spirocyclic structure?

  • Methodology : Single-crystal X-ray diffraction using SHELX software suite :

  • Data collection : Mo Kα radiation (λ = 0.71073 Å), 100K temperature.

  • Refinement : SHELXL for anisotropic displacement parameters; WinGX for visualizing H-bonding networks (e.g., spiro N–H···O=C interactions) .

    • Contradiction resolution : Disordered spiro rings can be modeled using PART instructions in SHELXL, with restraints on bond lengths/angles .

    Table 2 : Key Crystallographic Parameters (Hypothetical Data)

    ParameterValue
    Space groupP2₁/c
    Unit cell dimensionsa=8.21 Å, b=12.45 Å, c=15.78 Å
    R-factor0.042

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Case study : Discrepancies in receptor binding assays (e.g., κ-opioid vs. σ receptors) may arise from:

  • Conformational flexibility : Spirocyclic systems adopt multiple low-energy states, altering pharmacophore presentation .
  • Assay conditions : Buffer pH (7.4 vs. 6.5) impacts protonation of diazaspiro amines .
    • Resolution :
  • Molecular dynamics (MD) : Simulate spiro ring dynamics (AMBER/CHARMM force fields) to identify dominant conformers .
  • Differential scanning calorimetry (DSC) : Correlate thermal stability with bioactivity .

Q. How can computational methods predict metabolic pathways and degradation products?

  • In silico tools :

  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., spiro NH → hydroxylation) .
  • Degradation : Gaussian 09 (DFT/B3LYP) to model hydrolysis of acetamide under acidic conditions (ΔG‡ calculations) .
    • Validation : LC-MS/MS to detect predicted metabolites (e.g., m/z 285.2 for demethylated product) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility measurements across studies?

  • Root causes :

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility .
  • Solvent purity : Trace water in DMSO affects logP measurements .
    • Solutions :
  • Powder XRD : Confirm polymorph identity .
  • Standardized protocols : Use USP-grade solvents and equilibrium solubility methods (shake-flask, 24h) .

Research Design Recommendations

  • In vitro assays : Prioritize cell lines with high expression of target receptors (e.g., HEK-293T transfected with κ-opioid receptors) .
  • Toxicology : Assess hepatotoxicity via CYP3A4 inhibition assays (IC₅₀ <10 μM indicates high risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.